molecular formula C18H22O5 B13750720 2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, 2-(2-hydroxyethoxy)ethyl ester CAS No. 110599-11-6

2-Naphthaleneacetic acid, 6-methoxy-alpha-methyl-, 2-(2-hydroxyethoxy)ethyl ester

Cat. No.: B13750720
CAS No.: 110599-11-6
M. Wt: 318.4 g/mol
InChI Key: QGUVTSMJXSPZID-UHFFFAOYSA-N
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Description

This compound is a derivative of 6-methoxy-α-methyl-2-naphthaleneacetic acid (Naproxen), modified with a 2-(2-hydroxyethoxy)ethyl ester group. The esterification of the carboxylic acid moiety is a common strategy to create prodrugs, enhancing pharmacokinetic properties such as solubility, absorption, or bioavailability . The structural features include:

  • Naphthalene backbone: Provides aromaticity and planar structure, critical for binding to biological targets.
  • 6-Methoxy group: Enhances lipophilicity and influences electronic properties.
  • α-Methyl group: Reduces metabolic degradation by steric hindrance.

Properties

CAS No.

110599-11-6

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C18H22O5/c1-13(18(20)23-10-9-22-8-7-19)14-3-4-16-12-17(21-2)6-5-15(16)11-14/h3-6,11-13,19H,7-10H2,1-2H3

InChI Key

QGUVTSMJXSPZID-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCOCCO

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 6-Methoxy-2-naphthyl Precursors

The synthesis typically begins with 6-methoxy-2-naphthyl derivatives , which can be prepared through selective alkylation and oxidation reactions.

  • Selective Alkylation : 2-hydroxy-6-(1-methylethyl)naphthalene is alkylated in the presence of a base, solvent, and methyl donor under reflux conditions (50° to 100° Celsius, preferably around 75° Celsius). This step introduces the isopropyl group at the 6-position while maintaining the methoxy substituent.

  • Catalytic Hydroperoxidation : The alkylated intermediate undergoes hydroperoxidation using an acid catalyst such as concentrated hydrochloric acid, sulfuric acid, or phosphoric acid. The reaction proceeds until the hydroperoxide intermediate is fully consumed, monitored by disappearance in the reaction mixture.

  • Catalyst Use : A dealuminized mordenite catalyst modified for shape selectivity is employed for isopropylation steps at temperatures between 200° and 250° Celsius under atmospheric to superatmospheric pressure.

Formation of Key Intermediates

  • Hydroperoxide Derivatives : The 2-methoxy-6-isopropylnaphthalene is hydroperoxidized to form 2-methoxy-6-(1-hydroperoxy-1-methylethyl)naphthalene. This intermediate is critical for subsequent epoxidation and rearrangement steps.

  • Epoxidation : The hydroperoxide intermediate reacts with olefins (e.g., ethene, propene) in the presence of a catalyst and solvent at reflux temperature to form epoxide derivatives such as 2-(6-methoxy-2-naphthyl)propylene oxide.

  • Dehydration and Rearrangement : The hydroxyalkyl intermediates undergo dehydration to yield isopropenylnaphthalene derivatives, which can be further transformed into propionaldehyde intermediates via conventional oxidation methods.

Esterification to Form 2-(2-Hydroxyethoxy)ethyl Ester

The final esterification step involves reacting the alpha-methyl-6-methoxy-2-naphthaleneacetic acid intermediate with 2-(2-hydroxyethoxy)ethanol under acidic catalysis or via activated ester intermediates.

  • Although specific detailed protocols for this exact esterification are scarce, analogous esterifications of 6-hydroxy-2-naphthaleneacetic acid methyl esters utilize methanol and sulfuric acid under reflux for extended periods (e.g., 16 hours) to achieve yields around 80%.

  • The hydroxyethoxyethyl group is introduced by nucleophilic substitution or transesterification reactions using 2-(2-hydroxyethoxy)ethanol or its derivatives, often under controlled temperature and acidic or basic catalysis.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Catalyst/Agent Yield / Notes Source
Alkylation of 2-hydroxy-6-(1-methylethyl)naphthalene Base, solvent, methyl donor Reflux, 50°–100°C (preferably 75°C) Mineral acid (HCl, H2SO4) Complete consumption of hydroperoxide intermediate
Hydroperoxidation 2-methoxy-6-isopropylnaphthalene Atmospheric to superatmospheric pressure, 200°–250°C Dealuminized mordenite catalyst Formation of hydroperoxide intermediate
Epoxidation Hydroperoxide intermediate + olefins Reflux temperature Solvent and catalyst Epoxide derivatives formed
Dehydration Hydroxyalkyl intermediate Conventional dehydration conditions Acid catalyst Isopropenylnaphthalene derivatives
Esterification Alpha-methyl-6-methoxy-2-naphthaleneacetic acid + 2-(2-hydroxyethoxy)ethanol Reflux, acidic catalysis (e.g., sulfuric acid) Acid catalyst (H2SO4) ~80% yield (analogous methyl ester synthesis)

Extensive Research Discoveries and Notes

  • The use of dealuminized mordenite catalysts enhances shape selectivity, crucial for obtaining the correct isomeric forms of intermediates.

  • Selective bromination and debromination techniques are employed in related naphthalene derivatives to achieve stereochemical control, which is essential for the alpha-methyl substitution.

  • Hydroperoxide intermediates are often isolated or used in situ, depending on the process scale and purification requirements.

  • Esterification with hydroxyethoxyethyl groups requires careful control to avoid polymerization or side reactions due to the presence of free hydroxyl groups.

  • Analogous syntheses of 6-hydroxy-2-naphthaleneacetic acid methyl ester provide a useful reference for reaction conditions and yields, supporting the feasibility of the final esterification step.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The ester functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding naproxen (6-methoxy-alpha-methyl-2-naphthaleneacetic acid) and 2-(2-hydroxyethoxy)ethanol as products.

Key Findings:

  • Acid-Catalyzed Hydrolysis :
    Heating the compound with concentrated hydrochloric acid (HCl) at reflux temperatures cleaves the ester bond, producing naproxen (confirmed via CAS 22204-53-1 and 23979-41-1) . This mirrors methods used in the synthesis of related naphthalene esters .

  • Base-Catalyzed Saponification :
    Treatment with aqueous NaOH or KOH generates the sodium/potassium salt of naproxen, with reaction rates dependent on solvent polarity and temperature .

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperatureProduct(s)Source
Acidic HydrolysisHCl (concentrated)100–110°CNaproxen + 2-(2-hydroxyethoxy)ethanol
Basic HydrolysisNaOH (1M)60°CNaproxen sodium + ethylene glycol ether

Transesterification Reactions

The 2-(2-hydroxyethoxy)ethyl ester group is susceptible to alcohol exchange in the presence of catalysts.

Key Findings:

  • Methanolysis :
    Reacting the compound with methanol and a catalytic amount of sulfuric acid produces methyl naproxenate (C₁₄H₁₄O₃) and 2-(2-hydroxyethoxy)ethanol .

  • Ethanolysis :
    Similar reactions with ethanol yield ethyl naproxenate (CAS 2876-70-2) , a structurally analogous ester.

Oxidative Stability

The compound’s methoxy and naphthalene groups influence its oxidative behavior:

Key Findings:

  • Autoxidation :
    Prolonged exposure to air leads to slow oxidation of the ethylene glycol ether side chain, forming trace amounts of glycolic acid derivatives .

  • Radical Oxidation :
    Under UV light, the naphthalene core undergoes photodegradation, generating quinone-like byproducts (observed in related naphthaleneacetic acid derivatives) .

Synthetic Pathways

The compound is synthesized via esterification of naproxen with 2-(2-hydroxyethoxy)ethanol.

Key Steps :

  • Activation of Naproxen :
    Naproxen is converted to its acid chloride using thionyl chloride (SOCl₂).

  • Esterification :
    The acid chloride reacts with 2-(2-hydroxyethoxy)ethanol in anhydrous dichloromethane, catalyzed by pyridine to absorb HCl.

Table 2: Synthetic Reaction Parameters

StepReagents/ConditionsYieldPurity (HPLC)Source
Acid Chloride FormationSOCl₂, 60°C, 4h92%>98%
EsterificationPyridine, CH₂Cl₂, RT, 12h85%95%

Environmental Degradation

As a glycol ether ester, the compound is classified under aquatic chronic toxicity Category 2 . Hydrolysis in environmental water (pH 7–9) occurs over weeks, releasing naproxen, which is persistent in aquatic systems .

Thermal Decomposition

At temperatures >200°C, the ester decomposes into:

  • 6-methoxy-alpha-methylnaphthalene (via decarboxylation)

  • Ethylene oxide oligomers (from the glycol ether chain) .

Scientific Research Applications

2-(2-Hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-hydroxyethoxy)ethyl 2-(6-methoxynaphthalen-2-yl)propanoate involves its conversion to active metabolites in the body. As a prodrug, it is hydrolyzed to release 2-(6-methoxynaphthalen-2-yl)propanoic acid, which exerts its effects by inhibiting the cyclooxygenase (COX) enzymes. This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Naproxen (Free Acid and Sodium Salt)

  • Structure : 6-Methoxy-α-methyl-2-naphthaleneacetic acid (free acid) or its sodium salt.
  • Key Differences :
    • Ionization state : Naproxen’s carboxylic acid group is ionized at physiological pH, enhancing solubility but limiting membrane permeability. The ester form neutralizes the charge, improving passive diffusion .
    • Bioactivation : The ester requires enzymatic hydrolysis (e.g., esterases) to release active Naproxen, whereas the sodium salt is directly bioavailable .
  • Applications: Naproxen is a non-steroidal anti-inflammatory drug (NSAID); its ester derivatives are prodrugs designed for delayed release or reduced gastrointestinal irritation .

Other Ester Derivatives of Naproxen

Several esters of 6-methoxy-α-methyl-2-naphthaleneacetic acid have been synthesized, differing in the ester group:

Compound Name Ester Group CAS Number Key Properties
2-Ethoxyethyl ester (±)- 2-Ethoxyethyl 105888-63-9 Higher lipophilicity; slower hydrolysis
2-Butoxyethyl ester (±)- 2-Butoxyethyl 126985-49-7 Increased hydrophobicity; prolonged half-life
2-(Methylsulfonyl)ethyl ester (Naproxen etemesil) 2-(Methylsulfonyl)ethyl - Enhanced stability; controlled release
Target compound 2-(2-Hydroxyethoxy)ethyl Not explicitly listed Improved water solubility due to hydroxyl group

6-Hydroxy-2-Naphthaleneacetic Acid

  • Structure : Lacks the α-methyl and ester groups; features a hydroxyl substituent at position 4.
  • Key Differences :
    • Polarity : The hydroxyl group increases water solubility (logP ~1.5) compared to the methoxy group in the target compound (logP ~3.2 estimated) .
    • Metabolism : Acts as a metabolite of Nabumetone, highlighting the role of functional groups in biotransformation pathways .

2-(6-Methoxynaphthalen-2-yl)Propanal

  • Structure : Intermediate in Naproxen synthesis with an aldehyde group.
  • Key Differences :
    • Reactivity : The aldehyde group undergoes further reactions (e.g., oxidation to carboxylic acid), unlike the stable ester in the target compound .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • The 2-(2-hydroxyethoxy)ethyl ester introduces a polar glycol ether chain, balancing lipophilicity and hydrophilicity. This contrasts with:
    • Ethyl ester : Higher logP (~4.0), favoring membrane permeability but limiting aqueous solubility.
    • Sodium salt : High aqueous solubility (50 mg/mL) but poor permeability .
  • Predicted solubility of the target compound: ~10–20 mg/mL in water, intermediate between Naproxen sodium and non-polar esters .

Metabolic Stability

  • Ester derivatives are hydrolyzed by esterases in the liver or plasma to release Naproxen. The rate of hydrolysis depends on the ester group:
    • 2-Ethoxyethyl ester : Slower hydrolysis due to steric hindrance.
    • 2-(2-Hydroxyethoxy)ethyl ester : Faster hydrolysis due to hydrophilic facilitation of enzyme access .

Regulatory and Toxicological Considerations

  • This necessitates rigorous safety profiling for pharmaceutical use .
  • Environmental impact : Esters like the 2-ethoxyethyl derivative are listed in the Toxics Release Inventory, highlighting ecological concerns .

Q & A

Basic Research Question

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity. Mobile phases often combine acetonitrile and water with 0.1% formic acid .
  • Spectroscopy :
    • ¹H/¹³C NMR : Characterize the ester (δ ~4.0–4.5 ppm for –OCH₂CH₂O–) and methoxy groups (δ ~3.8 ppm) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

What experimental design considerations are critical for evaluating the compound's toxicity in preclinical models?

Advanced Research Question

  • Dose Selection : Use subacute and subchronic exposure ranges based on LD50 estimates from structurally similar naphthalene derivatives (e.g., 2-methylnaphthalene: oral LD50 ~1,200 mg/kg in rats) .
  • Endpoints : Include histopathology (e.g., lung, liver), oxidative stress markers (e.g., glutathione levels), and genotoxicity assays (e.g., comet assay) .
  • Controls : Employ vehicle controls (e.g., corn oil for oral dosing) and positive controls (e.g., benzo[a]pyrene for carcinogenicity) .

Risk of Bias Mitigation : Randomize dose groups, blind endpoint assessments, and report all outcomes per Table C-7 guidelines .

How should researchers resolve contradictions in metabolic pathway data for this compound?

Advanced Research Question

  • In Vitro/In Vivo Comparisons : Use liver microsomes from multiple species (rat, human) to identify interspecies differences in cytochrome P450-mediated oxidation .
  • Isotopic Labeling : Track metabolites via ¹⁴C-labeled analogs in urine and fecal samples to distinguish phase I (hydroxylation) and phase II (glucuronidation) pathways .
  • Computational Modeling : Apply QSAR models to predict metabolite toxicity and prioritize experimental validation .

Data Conflicts : Cross-validate findings using orthogonal methods (e.g., LC-MS/MS vs. NMR for metabolite identification) .

What are the best practices for designing stability studies under varying environmental conditions?

Advanced Research Question

  • Stress Testing : Expose the compound to:
    • Hydrolytic Conditions : pH 1–13 buffers at 40°C to assess ester bond stability .
    • Photolytic Stress : UV light (λ = 320–400 nm) to detect naphthalene ring degradation .
  • Kinetic Analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using first-order models .
  • Degradation Products : Identify byproducts (e.g., 6-methoxy-2-naphthoic acid) via HRMS and compare to reference standards .

How can computational chemistry aid in predicting the compound's receptor-binding affinity?

Advanced Research Question

  • Molecular Docking : Simulate interactions with targets like estrogen receptors (PDB ID: 1A52) using AutoDock Vina. Focus on hydrophobic interactions with the naphthalene core and hydrogen bonds with the ester group .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) and free energy calculations (MM/PBSA) .
  • Validation : Compare predicted IC50 values with in vitro assays (e.g., competitive ELISA) .

What strategies mitigate batch-to-batch variability in synthetic yields?

Basic Research Question

  • Process Optimization :
    • Use anhydrous solvents (e.g., DMF stored over molecular sieves) to prevent ester hydrolysis .
    • Standardize reaction times and temperatures (e.g., 70°C for etherification) .
  • Quality Control : Implement in-process checks (e.g., mid-reaction FTIR to confirm intermediate formation) .
  • Scale-Up : Maintain consistent stirring rates and cooling profiles to avoid exothermic side reactions .

How do structural modifications to the ester group influence bioavailability?

Advanced Research Question

  • Comparative Studies : Synthesize analogs with varying ester chains (e.g., ethyl vs. 2-hydroxyethoxyethyl) and measure logP (octanol-water partition coefficient) .
  • In Situ Permeability : Use Caco-2 cell monolayers to assess intestinal absorption. Higher hydrophilicity (e.g., from –OCH₂CH₂OH) may reduce passive diffusion .
  • Pharmacokinetics : Conduct IV/oral dosing in rodents to calculate absolute bioavailability (F) and clearance rates .

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